molecular formula C10H12F3N3O B6437008 3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine CAS No. 2549014-75-5

3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine

Cat. No.: B6437008
CAS No.: 2549014-75-5
M. Wt: 247.22 g/mol
InChI Key: YMXVBQNKLZHAGR-UHFFFAOYSA-N
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Description

3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine is a synthetic organic compound characterized by the presence of a pyridazine ring substituted with a trifluoroethyl azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine is unique due to the combination of the pyridazine ring and the trifluoroethyl azetidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-methyl-6-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c1-7-2-3-9(15-14-7)17-8-4-16(5-8)6-10(11,12)13/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXVBQNKLZHAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CN(C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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